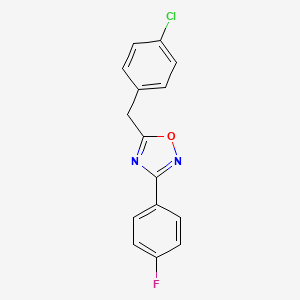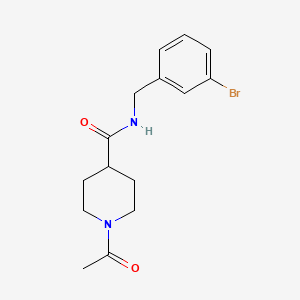
1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide, also known as ABP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ABP is a member of the piperidinecarboxamide family of compounds and has been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation. This compound has also been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, this compound has been found to have anti-inflammatory, analgesic, and antipyretic effects.
実験室実験の利点と制限
1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound also has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not fully understood. In addition, this compound may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide. One area of research is the development of this compound analogs with improved biological activity and selectivity. Another area of research is the study of the long-term effects of this compound in animal models. Finally, the potential therapeutic applications of this compound in various diseases, such as cancer and viral infections, should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anticancer, antiviral, and antifungal activities. This compound has also been found to possess anti-inflammatory, analgesic, and antipyretic properties. While there are limitations to using this compound in lab experiments, its wide range of biological activities makes it a useful tool for studying various biological processes. Future research on this compound should focus on the development of this compound analogs with improved biological activity and selectivity, the study of the long-term effects of this compound in animal models, and the potential therapeutic applications of this compound in various diseases.
合成法
The synthesis of 1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide involves a multi-step process that begins with the preparation of 3-bromobenzylamine. This is followed by the reaction of 3-bromobenzylamine with acetic anhydride to form 1-acetyl-3-bromobenzylamine. The final step involves the reaction of 1-acetyl-3-bromobenzylamine with piperidinecarboxylic acid to form this compound.
科学的研究の応用
1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide has been found to possess a wide range of biological activities and has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer, antiviral, and antifungal activities. It has also been found to possess anti-inflammatory, analgesic, and antipyretic properties.
特性
IUPAC Name |
1-acetyl-N-[(3-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-11(19)18-7-5-13(6-8-18)15(20)17-10-12-3-2-4-14(16)9-12/h2-4,9,13H,5-8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSBCUKNUOTBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5366804.png)
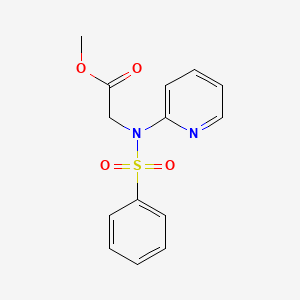
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366833.png)
![4-(4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5366850.png)
![1-[5-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5366859.png)
![[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B5366868.png)
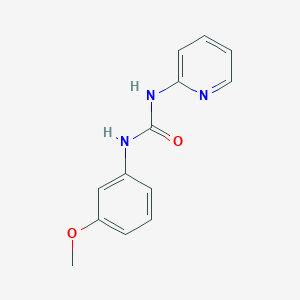
![2-(4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B5366872.png)
![N-(3-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5366881.png)
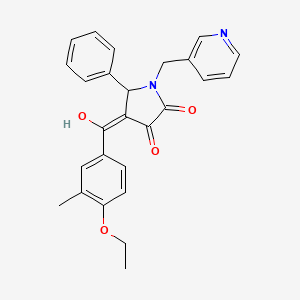
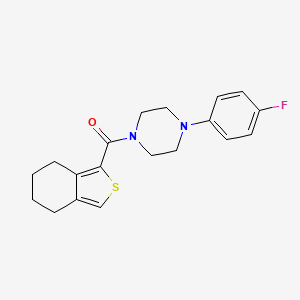
![1-[4-(benzyloxy)phenyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5366902.png)
![N-(2,3-dimethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5366903.png)
